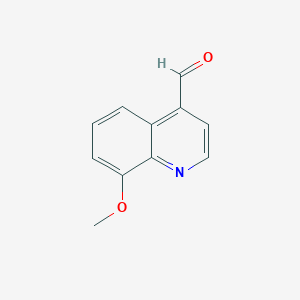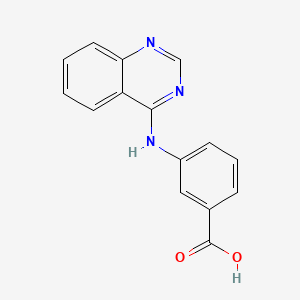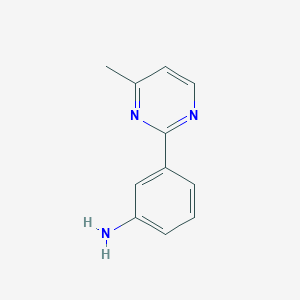
3-(4-Methylpyrimidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescence and Photophysics
3-(4-Methylpyrimidin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent platinum complexes. These complexes exhibit unique photophysical properties, including structured emission spectra and long lifetimes, making them suitable for applications in organic light-emitting diodes (OLEDs) with excellent performance and efficiency (Vezzu et al., 2010).
Antitumor Studies
A series of compounds derived from aniline derivatives, including this compound, were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. These compounds are non-classical antifolates showing potential as antitumor agents (Huang et al., 2003).
Antimicrobial Applications
New azo dyes derived from 4,6-dihydroxypyrimidine and diazonium salts, including this compound, were synthesized and exhibited notable antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Yazdanbakhsh et al., 2012).
Kinetic Analysis
This compound has been used in a kinetic method for the determination of aromatic amines. This involves the formation of an azo dye, which is crucial for analytical methods in detecting and quantifying aromatic amines in various samples (Copolovici & Bâldea, 2002).
Multikinase Inhibitor in Cancer Treatment
Derivatives of this compound were found to be effective multikinase inhibitors with antiproliferative activity against several cancer cell lines. This highlights its potential application in the development of cancer treatments (Determann et al., 2012).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures, including those involved in cancer pathogenesis .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity .
Propiedades
IUPAC Name |
3-(4-methylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFSXYFGHMYGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
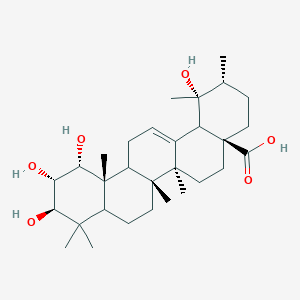
![(4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.0(2),]dodeca-2(6),7-dien-10-yl}pyridin-3-yl)methyl acetate](/img/structure/B2775954.png)
![1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2775957.png)
![4-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B2775958.png)
![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)
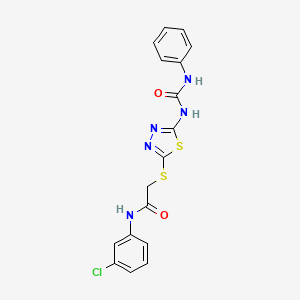
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2775965.png)
![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)
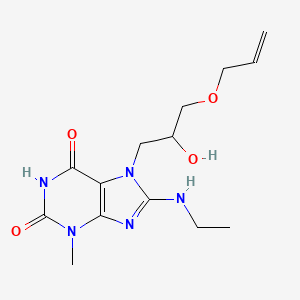
![2-Carbamoyl-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2775972.png)
